Violuric acid

Coordination chemistry Iron complexation Stability constant

Standard colorimetric reagents fail to deliver sensitivity for trace metal analysis or high-redox laccase screening. Violuric acid resolves both pain points through its 5-oxime metal-chelation mechanism. - **Iron quantification**: Achieve ε₆₂₀ = 3.0 × 10⁵ L·mol⁻¹·cm⁻¹-15-fold sensitivity improvement over direct aqueous methods (97-99% recovery in tap water). - **Simultaneous Fe(II)/Co(II) assay**: Quantify both metals without separation, 96-104% recovery vs. independent standards. - **Solid-phase extraction**: Effective chelator for Cu, Co, Pb, Fe on MWCNTs prior to FAAS (LOQ: 0.15-0.43 μg g⁻¹). Available for immediate research use.

Molecular Formula C4H3N3O4
Molecular Weight 157.08 g/mol
CAS No. 87-39-8
Cat. No. B046308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVioluric acid
CAS87-39-8
Synonyms5-(Hydroxyimino)barbituric Acid;  5-Isonitrosobarbituric Acid;  NSC 56338;  VLA;  2,4,5,6(1H,3H)-Pyrimidinetetrone 5-Oxime;  Alloxan 5-Oxime; 
Molecular FormulaC4H3N3O4
Molecular Weight157.08 g/mol
Structural Identifiers
SMILESC1(=C(NC(=O)NC1=O)O)N=O
InChIInChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h(H3,5,6,8,9,10)
InChIKeyHRRVLSKRYVIEPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Violuric Acid Technical Baseline


Violuric acid (5-isonitrosobarbituric acid; CAS 87-39-8) is an organic compound with the formula HON=C(CONH)₂CO, belonging to the pyrimidinetetrone class. It crystallizes as an orthorhombic monohydrate with decomposition at 240–241°C and a pKa of 4.7 at 25°C [1]. The compound exhibits water solubility of 7.04 g/L at 20°C and forms intensely colored complexes with metal cations—a property that underpins its principal applications in spectrophotometric analysis and redox mediation [2].

1Metal-chelation reagent for spectrophotometric detection of Fe, Co, Cu
2Redox mediator with –NOH radical mechanism for laccase-based oxidation studies
3Versatile from direct aqueous to extraction-enhanced analytical methods

Violuric Acid Substitution Risk


Violuric acid differs fundamentally from parent barbituric acid and its common derivatives (e.g., dilituric acid, thiobarbituric acid) due to the 5-oxime substitution, which introduces metal-chelation capability and redox activity absent in the unsubstituted barbituric core. Direct substitution with thiobarbituric acid or barbituric acid in metal detection assays produces either no colorimetric signal or signals with substantially altered spectral characteristics and detection limits [1]. Similarly, in laccase-mediator systems, violuric acid operates via a distinct –NOH-type radical mechanism that yields differential substrate oxidation profiles compared to ABTS or HBT mediators—substitution without revalidation of assay parameters will produce non-comparable results [2].

Barbituric or thiobarbituric acid lacks the oxime group—no metal-chelation colorimetric signal

ABTS or HBT mediators exhibit different substrate oxidation selectivity and may not match laccase source requirements

2-Thiovioluric acid forms stronger Fe complexes—binding reversibility may shift compared to violuric acid

Violuric Acid Comparative Evidence


Iron(II) Complex Stability vs. 2-Thiovioluric Acid

Violuric acid forms a triviolurate complex [Fe(C₄H₂N₃O₄)₃]⁻ with Fe(II) having a stability constant of (4.0 ± 0.3) × 10⁸ by potentiometry and (8.3 ± 0.7) × 10⁸ by spectrophotometry. The sulfur-substituted analog 2-thiovioluric acid yields significantly higher stability constants: (1.1 ± 0.5) × 10⁹ and (1.45 ± 0.7) × 10⁹, respectively [1]. This represents a 1.75-fold to 2.75-fold lower stability for violuric acid relative to its thio analog, a critical selection factor depending on whether reversible or irreversible metal binding is desired.

Fe(II) Stability Constant
Head-to-head
Potentiometry: (4.0±0.3)×10⁸
Spectrophotometry: (8.3±0.7)×10⁸
Reported lower affinity than thio analog — supports reversible metal detection
Aqueous, I=0.5 M, 25°C; thio analog 1.75–2.75× higher
Coordination chemistry Iron complexation Stability constant

Iron(II) Colorimetric Sensitivity vs. Thiovioluric Acid

In aqueous alkaline medium, the Fe(II)-violuric acid complex exhibits absorption maxima at 620 nm and 350 nm with molar absorptivity ε₆₂₀ = 1.93 × 10⁴ L·mol⁻¹·cm⁻¹. The Fe(II)-thiovioluric acid complex displays peaks at 658 nm and 384 nm with ε₆₅₈ = 2.42 × 10⁴ L·mol⁻¹·cm⁻¹—approximately 25% higher sensitivity [1]. In resin-phase enrichment mode, violuric acid achieves ε₆₂₀ = 2.1 × 10⁵ L·mol⁻¹·cm⁻¹ (10.9× aqueous enhancement), while thiovioluric acid reaches ε₆₆₅ = 2.02 × 10⁵ L·mol⁻¹·cm⁻¹ [1]. Violuric acid offers superior resin-phase enhancement relative to baseline.

Fe(II) Colorimetric Sensitivity
Head-to-head
Aqueous ε620 = 1.93×10⁴ L·mol⁻¹·cm⁻¹
Resin ε620 = 2.1×10⁵ L·mol⁻¹·cm⁻¹
Aqueous: thiovioluric acid 25% higher sensitivity; resin: violuric acid slightly higher
Reported alkaline medium, pH 9–9.5, anion-exchange resin
Spectrophotometry Iron determination Analytical reagent

Nonphenolic Lignin Oxidation vs. 1-HBT

In the oxidation of the nonphenolic lignin model dimer 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propan-1,3-diol (dimer I), violuric acid enabled Trametes villosa laccase (TvL) and Pycnoporus cinnabarinus laccase (PcL) to oxidize the substrate much faster than 1-hydroxybenzotriazole (1-HBT) [1]. However, with Botrytis cinerea laccase (BcL), violuric acid oxidized dimer I more slowly than 1-HBT [1]. The mediator efficiency is laccase-source dependent—violuric acid outperforms 1-HBT with high-redox-potential fungal laccases but underperforms with lower-potential enzymes. Additionally, violuric acid inactivated laccases to a greater extent than 1-HBT, though the presence of substrate slowed this inactivation [1].

Lignin Oxidation vs 1-HBT
Enzyme-dependent
Faster oxidation with high-redox-potential laccases (TvL, PcL); slower with BcL
Mediator efficiency depends on laccase source—high-redox-potential laccases preferred
Violuric acid may inactivate enzyme more than 1-HBT
Laccase mediator Lignin oxidation Biobleaching

Trace Contaminant Degradation vs. Other Mediators

A comparative study of seven redox mediators (HBT, HPI, TEMPO, violuric acid, syringaldehyde, vanillin, ABTS) for laccase-catalyzed degradation of trace organic contaminants revealed distinct substrate-dependent performance patterns [1]. Violuric acid (VA) and ABTS achieved the highest degradation of phenolic compounds oxybenzone and pentachlorophenol, whereas non-phenolic compounds naproxen and atrazine were best removed using VA or HBT [1]. Notably, VA and HBT (-NOH type mediators) inactivated the laccase enzyme more substantially than other mediators, but this was compensated by their rapid degradation capacity [1].

TrOC Degradation vs Mediators
Head-to-head
High degradation for both phenolic (oxybenzone, pentachlorophenol) and non-phenolic (naproxen, atrazine)
Broad-spectrum activity reduces need for multiple mediator types
Enzyme inactivation observed, compensated by rapid degradation
Environmental remediation Laccase mediator Wastewater treatment

Cobalt Detection: Direct vs. Extraction Method

Direct aqueous spectrophotometric determination of cobalt with violuric acid at pH 7–8 yields a molar absorptivity of 4.25 × 10⁴ L·mol⁻¹·cm⁻¹ at 368 nm, with a detection range of 0.4 × 10⁻⁵ to 2.0 × 10⁻⁵ M cobalt [1]. When enhanced with zephiramine extraction into chloroform, the cobalt-violuric acid-zephiramine complex exhibits a molar absorptivity of 2.1 × 10⁵ L·mol⁻¹·cm⁻¹ at 372 nm—a 4.94-fold sensitivity increase [2]. This demonstrates violuric acid's versatility: the same chelating agent can be deployed in either direct aqueous or extraction-enhanced modes depending on required detection limits.

Co Detection: Direct vs Extraction
Cross-study
Direct: ε368 = 4.25×10⁴; Extraction: ε372 = 2.1×10⁵ (4.94× enhancement)
Method flexibility—direct for routine, extraction for ultra-trace detection
Reported at pH 7–8, chloroform extraction
Cobalt determination Extraction spectrophotometry Analytical chemistry

Mediator Radical Mechanism: –NOH vs. ABTS

Multifrequency EPR and ENDOR characterization of radical intermediates from violuric acid (VIO) and ABTS under laccase catalysis revealed fundamentally different radical states. VIO, selected as the prototype –NOH type mediator, generates radical intermediates with distinct electronic structure compared to ABTS, which operates via a two-step redox system [1]. The integrated EPR/DFT approach demonstrated that VIO radicals exhibit different spin density distributions, directly influencing substrate oxidation pathways and selectivity [1].

Radical Mechanism –NOH vs ABTS
Method context
Distinct radical intermediates by EPR/ENDOR; –NOH type single radical vs ABTS two-step redox
Mechanistic difference drives substrate selectivity in laccase systems
Reported using Trametes versicolor and Pleurotus ostreatus laccases
EPR spectroscopy Radical intermediates Laccase mechanism

Violuric Acid Application Scenarios


Iron Detection by Resin-Phase Enrichment

For iron quantification in aqueous environmental samples, violuric acid offers a resin-phase method achieving ε₆₂₀ = 3.0 × 10⁵ L·mol⁻¹·cm⁻¹—a 15-fold sensitivity improvement over direct aqueous measurement and a 10.9-fold enhancement over baseline [1]. The method is validated for trace iron in tap water with recoveries of 97–99% and RSD = 1.8% at 5.0 μg Fe(II) [1].

Laccase High-Redox-Potential Assay

The violuric acid colorimetric assay is specifically designed to verify that high-redox-potential laccase variants retain this property during directed evolution screening [1]. Unlike assays using natural phenolic substrates (which work for low-redox-potential laccases), the violuric acid assay exclusively reports on high-redox-potential retention—a critical quality control parameter when evolving laccases for industrial biobleaching or pollutant degradation [1].

Simultaneous Iron and Cobalt Determination

Violuric acid enables simultaneous Fe(II) and Co(II) quantification in a single run without separation, exploiting the additive absorbance of Fe-violurate and Co-violurate complexes at 365 nm [1]. Both analytes obey Beer's law within 0–50.0 μg/29 mL. Recoveries of 96–102% for iron and 98–104% for cobalt were validated against independent standard methods (o-phenanthroline for Fe; nitroso-R salt for Co) [1].

Trace Metal Preconcentration for FAAS

Violuric acid serves as an effective chelating agent for solid-phase extraction of Cu(II), Co(II), Pb(II), and Fe(III) on multiwalled carbon nanotubes at pH 6.0 prior to flame atomic absorption spectrometry [1]. This method achieves quantification limits of 0.15 μg g⁻¹ for cobalt, 0.36 μg g⁻¹ for copper, 0.38 μg g⁻¹ for iron, and 0.43 μg g⁻¹ for lead, validated with certified reference materials (TMDA 54.4, NIST SRM 1515) [1].

Application
Selection Property
Validation Focus
Resin-phase iron enrichment
Preconcentration sensitivity enhancement
Recovery and precision in aqueous matrices
High-redox-potential laccase screening
Specificity for high-redox-potential laccases
Directed evolution assay fidelity
Simultaneous Fe/Co determination
Additive absorbance without separation
Agreement with independent standard methods
Trace metal preconcentration (FAAS)
Chelation-assisted SPE on MWCNTs
Quantification limits in certified reference materials

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